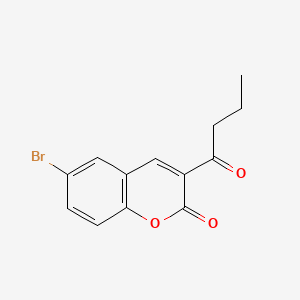

6-bromo-3-butyryl-2H-chromen-2-one

Vue d'ensemble

Description

6-Bromo-3-butyryl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is characterized by the presence of a bromine atom at the 6th position and a butyryl group at the 3rd position on the chromen-2-one core. It has a molecular formula of C₁₃H₁₁BrO₃ and a molecular weight of 295.13 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-butyryl-2H-chromen-2-one typically involves the bromination of 3-butyryl-2H-chromen-2-one. One common method includes the treatment of 3-acetyl-6-bromo-2H-chromen-2-one with N,N-dimethylformamide-dimethylacetal in boiling xylene, followed by methyl hydrazinecarbodithioate in 2-propanol at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-3-butyryl-2H-chromen-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Condensation Reactions: It can participate in Knoevenagel condensation reactions.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide in acetone can be used.

Condensation Reactions: Ammonium acetate and malononitrile in an oil bath at 120°C.

Reduction Reactions: Sodium borohydride in methanol.

Major Products:

Substitution Reactions: Formation of various substituted coumarins.

Condensation Reactions: Formation of 2-(2-hydroxy-1-(2-oxo-2H-chromen-3-yl)ethylidene)malononitrile.

Reduction Reactions: Formation of alcohol derivatives of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 6-bromo-3-butyryl-2H-chromen-2-one possesses notable anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects. For instance, derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against liver carcinoma (HEPG2) and other cancer types, yielding promising results with IC50 values in the low micromolar range .

Biological Activities

The compound exhibits a spectrum of biological activities, including:

- Antiviral

- Antibacterial

- Anticoagulant

- Anti-inflammatory

- Antioxidant

These properties make it a candidate for drug development targeting multiple diseases .

Synthesis of Heterocycles

This compound serves as a versatile building block in the synthesis of various heterocycles. Its bromine substitution enhances reactivity, facilitating the formation of complex molecular architectures. For example, reactions with different amines can yield novel compounds with potential biological activities .

Table 1: Synthesis of Heterocyclic Compounds from this compound

| Compound Name | Method of Synthesis | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 3-(1H-pyrazol-3-yl)-6-bromo-2H-chromen-2-one | Reaction with hydrazine hydrate | Antitumor | 4.90 |

| 3-(tetrazolo[1,5-a]pyrimidin-7-yl)-6-bromo-2H-chromen-2-one | Reaction with 5-amino-tetrazole | Antiproliferative | 3.50 |

| 3-(dimethylamino)acryloyl)-6-bromo-2H-chromen-2-one | Reaction with DMF-DMA | Antitumor | 2.70 |

Materials Science

Optical Brighteners and Dyes

The compound is utilized in the formulation of optical brighteners and fluorescent dyes due to its ability to absorb and emit light effectively. Its incorporation into materials enhances brightness and stability, making it valuable in the textile and cosmetic industries .

Analytical Chemistry

Chemosensors

this compound is employed in developing chemosensors for detecting environmental pollutants and bioactive elements. Its structural features allow for selective binding and detection capabilities, which are essential for environmental monitoring .

Case Study 1: Anticancer Potential

A study evaluated the anticancer efficacy of several derivatives of this compound against various cancer cell lines. The results indicated significant cytotoxicity against HEPG2 cells, suggesting potential for further development as an anticancer agent .

Case Study 2: Synthesis and Characterization

In a research project aimed at synthesizing new heterocycles from this compound, researchers successfully produced several derivatives that exhibited varying degrees of biological activity. The study employed NMR spectroscopy and mass spectrometry for characterization, confirming the structures of the synthesized compounds .

Mécanisme D'action

The exact mechanism of action of 6-bromo-3-butyryl-2H-chromen-2-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

- 3-Acetyl-6-bromo-2H-chromen-2-one

- 3-(Bromoacetyl)coumarin

- 6-Bromo-3-(dimethylamino)acryloyl-2H-chromen-2-one

Comparison: 6-Bromo-3-butyryl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-acetyl-6-bromo-2H-chromen-2-one, it has a butyryl group instead of an acetyl group, which can influence its reactivity and biological activity .

Activité Biologique

6-Bromo-3-butyryl-2H-chromen-2-one is a derivative of the chromenone class, specifically a brominated coumarin compound. Its structure features a bromine atom at the 6-position and a butyryl group at the 3-position, which enhances its biological activity compared to simpler coumarin derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₁BrO₃

- Molecular Weight : 295.13 g/mol

The presence of the bromine atom increases reactivity, while the butyryl group contributes to its unique chemical properties. The chromenone moiety is characterized by a fused benzene and pyran ring structure, making it significant in medicinal chemistry.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested against:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human Liver Carcinoma (HEPG2) | 8.20 |

| Malignant Melanoma | 12.50 |

| Prostate Cancer | 15.00 |

| Breast Cancer | 10.30 |

Research indicates that this compound induces apoptosis and inhibits cell proliferation in cancer cells, making it a potential candidate for cancer therapy .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In vitro studies revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been confirmed through assays measuring the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, treatment with this compound significantly reduced inflammation markers .

While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with various molecular targets involved in cell signaling pathways related to apoptosis and inflammation. The bromine substitution may enhance binding affinity to these targets, thereby amplifying its biological effects .

Case Studies

- Anticancer Study : A study conducted on HEPG2 liver carcinoma cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent .

Propriétés

IUPAC Name |

6-bromo-3-butanoylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3/c1-2-3-11(15)10-7-8-6-9(14)4-5-12(8)17-13(10)16/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBKKAPCFCJFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384098 | |

| Record name | 6-bromo-3-butyryl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-83-9 | |

| Record name | 6-bromo-3-butyryl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.